molecular formula C15H11N3O3S B11049307 4-(4-hydroxyphenyl)-3,4-dihydro-2H-pyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidine-2,5(1H)-dione

4-(4-hydroxyphenyl)-3,4-dihydro-2H-pyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidine-2,5(1H)-dione

Cat. No. B11049307
M. Wt: 313.3 g/mol
InChI Key: FWAQDOHXRHEKEK-UHFFFAOYSA-N
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Description

4-(4-hydroxyphenyl)-3,4-dihydro-2H-pyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidine-2,5(1H)-dione is a complex heterocyclic compound that has garnered interest due to its potential biological and pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-hydroxyphenyl)-3,4-dihydro-2H-pyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidine-2,5(1H)-dione typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 4-hydroxybenzaldehyde with a suitable thiazole derivative, followed by cyclization with a pyrimidine precursor under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This could include the use of continuous flow reactors, which allow for better control of reaction parameters and increased production efficiency. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be explored to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(4-hydroxyphenyl)-3,4-dihydro-2H-pyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidine-2,5(1H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and electrophiles like nitric acid or halogens for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions include various functionalized derivatives of the original compound, such as ketones, aldehydes, dihydro derivatives, and substituted aromatic compounds. These derivatives can exhibit different biological activities and can be further modified for specific applications .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(4-hydroxyphenyl)-3,4-dihydro-2H-pyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidine-2,5(1H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-hydroxyphenyl)-3,4-dihydro-2H-pyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidine-2,5(1H)-dione stands out due to its unique combination of three different heterocyclic rings, which imparts distinct chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for further research and development in various scientific fields .

properties

Molecular Formula

C15H11N3O3S

Molecular Weight

313.3 g/mol

IUPAC Name

10-(4-hydroxyphenyl)-5-thia-2,7,13-triazatricyclo[7.4.0.02,6]trideca-1(9),3,6-triene-8,12-dione

InChI

InChI=1S/C15H11N3O3S/c19-9-3-1-8(2-4-9)10-7-11(20)16-13-12(10)14(21)17-15-18(13)5-6-22-15/h1-6,10,19H,7H2,(H,16,20)

InChI Key

FWAQDOHXRHEKEK-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(NC1=O)N3C=CSC3=NC2=O)C4=CC=C(C=C4)O

Origin of Product

United States

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